Methyl 3-formylazulene-1-carboxylate

Description

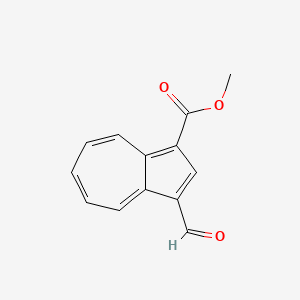

Methyl 3-formylazulene-1-carboxylate is a specialized azulene derivative featuring a formyl (-CHO) group at the 3-position and a methyl ester (-COOCH₃) at the 1-position of the azulene core. Azulene, a non-benzenoid aromatic hydrocarbon with a bicyclic structure (cyclopentadienyl and cycloheptatrienyl rings), exhibits unique electronic properties, including a high dipole moment and distinct bathochromic absorption. The introduction of electron-withdrawing groups (e.g., formyl and ester) enhances its utility in organic synthesis, particularly in constructing charged aromatic systems.

This compound is notably employed in synthesizing methylium ions via acid-catalyzed condensation with indoles (Scheme 8 in referenced studies) . The resulting azulene-1-yl-di(indol-3-yl)methylium hexafluorophosphates exhibit high protonation constants (pKₐᵣ⁺ = 12–14), underscoring the electron-reservoir capability of the azulene moiety .

Properties

CAS No. |

128990-79-4 |

|---|---|

Molecular Formula |

C13H10O3 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

methyl 3-formylazulene-1-carboxylate |

InChI |

InChI=1S/C13H10O3/c1-16-13(15)12-7-9(8-14)10-5-3-2-4-6-11(10)12/h2-8H,1H3 |

InChI Key |

HYZVHLRYYQSQNA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CC=CC=C2C(=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Methyl 3-formylazulene-1-carboxylate can be synthesized through several methods. One common synthetic route involves the Vilsmeier-Haack reaction, where azulene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The resulting intermediate is then esterified with methanol to yield this compound .

Chemical Reactions Analysis

Methyl 3-formylazulene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex azulene derivatives, which are used in the development of organic materials and dyes.

Biology: Azulene derivatives, including methyl 3-formylazulene-1-carboxylate, have shown potential as anti-inflammatory and antimicrobial agents.

Medicine: Research has indicated that azulene derivatives may possess anticancer properties, making them candidates for drug development.

Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials

Mechanism of Action

The mechanism of action of methyl 3-formylazulene-1-carboxylate is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, leading to its observed biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 3-formylazulene-1-carboxylate distinguishes itself from other azulene derivatives through its dual functionalization:

- Formyl Group : Enables nucleophilic addition and condensation reactions.

- Methyl Ester : Enhances solubility in organic solvents and stabilizes the carboxylate group.

Comparative Table 1: Key Azulene Derivatives

Electronic and Reactivity Comparison

- Electron Reservoir Capacity :

The methylium ions derived from this compound exhibit pKₐᵣ⁺ values comparable to triazulen-1-ylmethylium ions, indicating similar electron-donating capabilities. This is attributed to the azulene moiety’s ability to stabilize positive charges through resonance . - Synthetic Versatility :

Unlike methyl azulene-1-carboxylate (lacking a formyl group), this compound participates in condensation reactions with indoles, forming triarylmethanes that are oxidizable to stable methylium salts . This contrasts with simpler azulene esters, which are less reactive toward electrophilic aromatic substitution.

Research Findings and Data

Key Reactions and Products

- Condensation with Indoles: Reaction with indoles under acid catalysis yields triarylmethanes, which are oxidized with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to azulene-1-yl-di(indol-3-yl)methylium hexafluorophosphates (pKₐᵣ⁺ = 12–14) .

- Comparison with Triazulen-1-ylmethylium Ions :

Both systems exhibit comparable pKₐᵣ⁺ values, but this compound offers modularity in introducing heteroaromatic groups (e.g., indoles) for tailored electronic properties .

Limitations and Challenges

- Synthetic Complexity : The need for acid catalysis and strong oxidizers (e.g., DDQ) limits scalability.

- Competing Derivatives : Triazulen-1-ylmethylium ions, while synthetically simpler, lack the functional versatility of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.